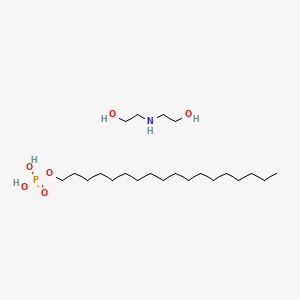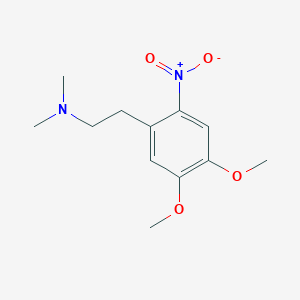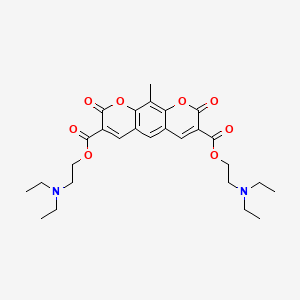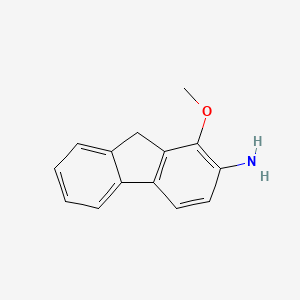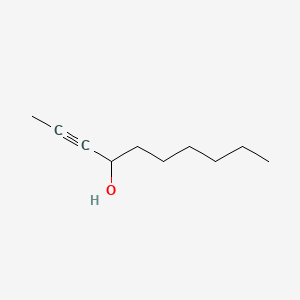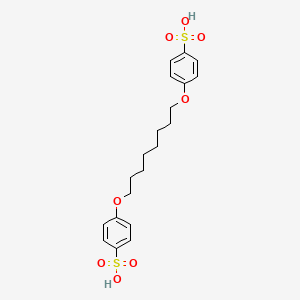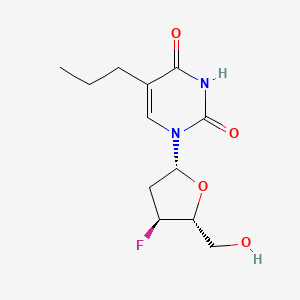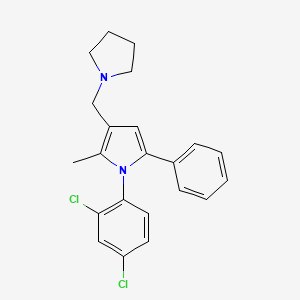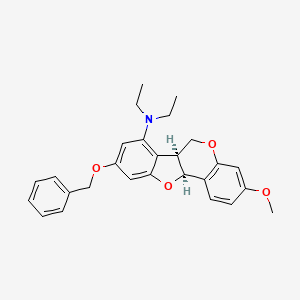
6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- is a complex organic compound with a unique structure that combines benzofuran and benzopyran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Formation of the Benzopyran Moiety: This involves the cyclization of phenolic compounds with aldehydes or ketones.
Amination: Introduction of the amine group is typically done through nucleophilic substitution reactions.
Methoxylation and Phenylmethoxylation:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylmethoxy groups.
Reduction: Reduction reactions can occur at the amine group, converting it to different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation Products: These include quinones and other oxidized derivatives.
Reduction Products: These include various amine derivatives.
Substitution Products: These include halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to study enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6H-Benzofuro(3,2-c)(1)benzopyran-7-amine derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Benzofuran derivatives: These compounds contain the benzofuran moiety and exhibit similar chemical properties.
Benzopyran derivatives: These compounds contain the benzopyran moiety and are used in similar applications.
Uniqueness
The uniqueness of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- lies in its specific combination of functional groups and its stereochemistry. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
184900-83-2 |
|---|---|
分子式 |
C27H29NO4 |
分子量 |
431.5 g/mol |
IUPAC名 |
(6aS,11aS)-N,N-diethyl-3-methoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-7-amine |
InChI |
InChI=1S/C27H29NO4/c1-4-28(5-2)23-13-20(30-16-18-9-7-6-8-10-18)15-25-26(23)22-17-31-24-14-19(29-3)11-12-21(24)27(22)32-25/h6-15,22,27H,4-5,16-17H2,1-3H3/t22-,27-/m1/s1 |
InChIキー |
SOWUFAOKGPBAOK-AJTFRIOCSA-N |
異性体SMILES |
CCN(CC)C1=C2[C@H]3COC4=C([C@H]3OC2=CC(=C1)OCC5=CC=CC=C5)C=CC(=C4)OC |
正規SMILES |
CCN(CC)C1=C2C3COC4=C(C3OC2=CC(=C1)OCC5=CC=CC=C5)C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



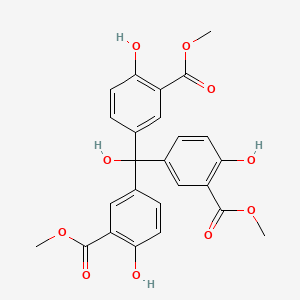
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
